2-Nitro-5-(1-pyrrolidinyl)aniline
Overview
Description
“2-Nitro-5-(1-pyrrolidinyl)aniline” is a chemical compound used for proteomics research . It has a molecular formula of C10H13N3O2 and a molecular weight of 207.23 .
Molecular Structure Analysis
The molecular structure of “2-Nitro-5-(1-pyrrolidinyl)aniline” consists of a pyrrolidine ring attached to an aniline group with a nitro group at the 2-position .Chemical Reactions Analysis
The pyrrolidine ring in “2-Nitro-5-(1-pyrrolidinyl)aniline” is a versatile scaffold for novel biologically active compounds . It allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
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Scientific Field: Proteomics Research
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Scientific Field: Organic & Biomolecular Chemistry
- Application Summary : This compound has been used in the study of nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange .
- Methods of Application : The study involved the formation of imine with 3-hydroxy-4-nitrobenzaldehyde and aniline derivatives. The reaction showed third-order kinetics, with the aldehyde consistently showing a partial order of two .
- Results or Outcomes : The study found that electron-rich p-substituted aniline derivatives can act as efficient catalysts for hydrazone formation and exchange in both protic and aprotic solvents .
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Scientific Field: Dye Manufacturing
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Scientific Field: Antioxidant Production
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Scientific Field: Gas Gum Inhibition
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Scientific Field: Corrosion Inhibition
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Scientific Field: Proteomics Research
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Scientific Field: Methylation of Anilines
- Application Summary : “2-Nitro-5-(1-pyrrolidinyl)aniline” has been used in the methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes .
- Methods of Application : The study involved the methylation of anilines with methanol under mild conditions (60 °C) in a practical manner (NaOH as base). Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .
- Results or Outcomes : The study found that cyclometalated ruthenium complexes allow the effective methylation of anilines with methanol to selectively give N-methylanilines .
properties
IUPAC Name |
2-nitro-5-pyrrolidin-1-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-9-7-8(12-5-1-2-6-12)3-4-10(9)13(14)15/h3-4,7H,1-2,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZVVXNPKKQIJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319923 | |
Record name | 2-nitro-5-pyrrolidin-1-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24807066 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Nitro-5-(1-pyrrolidinyl)aniline | |
CAS RN |
289913-98-0 | |
Record name | 2-nitro-5-pyrrolidin-1-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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